- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,
Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

919116-36-2 structure
상품 이름:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
CAS 번호:919116-36-2
MF:C6H4ClF3N2S
메가와트:228.622569084167
MDL:MFCD12911887
CID:765767
PubChem ID:58464566
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)
- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine
- SB60813
- AKOS017343686
- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine
- BS-17839
- 919116-36-2
- MFCD12911887
- CS-0131353
- SCHEMBL2522232
- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE
- DTXSID70729296
- SY316959
-
- MDL: MFCD12911887
- 인치: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
- InChIKey: GUSJNAFRAQDVEV-UHFFFAOYSA-N
- 미소: FC(C1C(Cl)=NC(SC)=NC=1)(F)F
계산된 속성
- 정밀분자량: 227.9735815g/mol
- 동위원소 질량: 227.9735815g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 178
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 51.1Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.9
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128233-25g |
4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 95% | 25g |
$4308 | 2024-07-20 | |
1PlusChem | 1P00H5JO-100mg |
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |
919116-36-2 | 95% | 100mg |
$301.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 97% | 5g |
¥8979.00 | 2024-04-25 | |
abcr | AB564233-100mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 100mg |
€203.40 | 2024-04-15 | ||
Aaron | AR00H5S0-250mg |
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |
919116-36-2 | 95% | 250mg |
$122.00 | 2025-02-11 | |
abcr | AB564233-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |
919116-36-2 | 1g |
€743.70 | 2024-04-15 | ||
Aaron | AR00H5S0-5g |
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |
919116-36-2 | 95% | 5g |
$667.00 | 2025-02-11 | |
A2B Chem LLC | AH99540-500mg |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 95% | 500mg |
$222.00 | 2024-07-18 | |
Crysdot LLC | CD11015119-1g |
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |
919116-36-2 | 95+% | 1g |
$385 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |
919116-36-2 | 95+% | 50mg |
760.0CNY | 2021-07-15 |
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt
참조
합성회로 2
반응 조건
참조
- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt
참조
- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
참조
- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,
합성회로 6
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,
합성회로 7
반응 조건
1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt
1.2 16 h, rt
1.2 16 h, rt
참조
- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,
합성회로 8
합성회로 9
반응 조건
1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C
참조
- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 Solvents: Water ; 0 °C; 5 h, rt
1.2 Solvents: Water ; 0 °C; 5 h, rt
참조
- Cyclin K degradation agent, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
참조
- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,
합성회로 14
반응 조건
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
합성회로 15
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,
합성회로 16
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,
합성회로 17
반응 조건
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Water ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,
합성회로 18
반응 조건
1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 관련 문헌
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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추천 공급업체
Amadis Chemical Company Limited
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

순결:99%/99%/99%
재다:250mg/1g/5g
가격 ($):229.0/596.0/2085.0